N,N-Dimethylhydroxylamine hydrochloride

Overview

Description

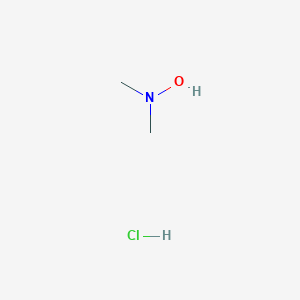

N,N-Dimethylhydroxylamine hydrochloride (DMHCl, CAS 6638-79-5) is a hydroxylamine derivative with the molecular formula C₂H₈ClNO and a molecular weight of 97.54 g/mol. It is characterized by two methyl groups attached to the nitrogen atom and a hydroxylamine functional group protonated as a hydrochloride salt . DMHCl is widely utilized in organic synthesis, particularly in the preparation of Weinreb amides—crucial intermediates for ketone synthesis . Additionally, it exhibits inhibitory effects on drug-metabolizing enzymes like monoamine oxidase (MAO) and cytochrome P450 (CYP), making it valuable in pharmaceutical research . Industrial standards such as HG/T 4711-2014 ensure its quality control in manufacturing and laboratory applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Laboratory Synthesis: N,N-Dimethylhydroxylamine hydrochloride can be synthesized by reacting ethyl chloroformate with hydroxylamine, followed by treatment with a methylating agent such as dimethyl sulfate.

Industrial Production: Industrial production typically involves obtaining a crude product of N,O-dimethylhydroxylamine hydrochloride with a purity of ≤95%.

Chemical Reactions Analysis

Types of Reactions

Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxyhemoglobin.

Substitution: 2-oxazolemagnesium chloride, diketene, and other carboxylic acids.

Major Products

Scientific Research Applications

Applications in Organic Synthesis

N,N-Dimethylhydroxylamine hydrochloride serves as a crucial reagent in several organic synthesis processes:

- Weinreb Amides Formation :

- Preparation of 2-Acyloxazoles :

- Polymer Chemistry :

Biological Applications

This compound has also been studied for its biological effects:

- Erythrotoxicity Studies :

- Nitroxide Radical Formation :

Case Study 1: Synthesis of Weinreb Amides

A practical example of DMHA·HCl's application is illustrated in the synthesis of Weinreb amides:

- Procedure :

Case Study 2: Biological Impact Assessment

A study investigating the erythrotoxic effects of methylated hydroxylamines, including DMHA·HCl, highlighted its role in methaemoglobin formation:

- Findings :

Mechanism of Action

The mechanism of action of N,N-Dimethylhydroxylamine hydrochloride involves its ability to act as a nucleophile in substitution reactions. It can form stable intermediates, such as Weinreb amides, which are crucial in organic synthesis. The compound’s hydroxylamine group allows it to participate in various chemical reactions, including oxidation and reduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxyamine Hydrochloride (CAS 593-56-6)

- Structure : CH₃ONH₂·HCl, lacking the dimethyl substitution found in DMHCl.

- Applications: Primarily used as a nucleophile in alkylation reactions and DNA/RNA modification studies.

- Reactivity : Less sterically hindered due to the absence of methyl groups, enabling faster nucleophilic attacks but limiting compatibility with strong bases like Grignard reagents .

N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride (CAS 139460-29-0)

- Structure: Aryl-substituted hydroxylamine derivative (C₇H₈Cl₃NO) with chlorine atoms enhancing electrophilicity.

- Applications : Used in specialized syntheses of heterocyclic compounds. Its bulky aromatic group reduces solubility in polar solvents compared to DMHCl, limiting its utility in large-scale reactions .

- Safety : Higher molecular weight (228.5 g/mol) and halogen content may pose greater environmental toxicity risks .

N-Methylethylamine Hydrochloride (CAS 631-61-8)

- Structure : CH₃NH(C₂H₅)·HCl, a secondary amine hydrochloride without a hydroxyl group.

- Applications: Primarily serves as a buffer or catalyst in organic reactions. Unlike DMHCl, it cannot form stable coordination complexes with metals or participate in hydroxamate formation .

- Physical Properties: Lower hydrogen-bonding capacity (1 donor vs. DMHCl’s 2 donors) results in higher volatility .

O,N-Dimethylhydroxylamine Hydrochloride

- The "O,N" designation reflects interchangeable positional descriptors for the methyl groups, confirmed by identical CAS numbers in industrial standards .

Stability Under Harsh Conditions

DMHCl demonstrates stability in γ-ray-irradiated nitric acid systems, a critical property for nuclear fuel processing. In contrast, simpler hydroxylamine salts like methoxyamine hydrochloride decompose rapidly under similar conditions .

Enzyme Inhibition

DMHCl uniquely inhibits MAO and CYP enzymes at IC₅₀ values 10–100 µM, a feature absent in non-hydroxylamine analogs like N-methylethylamine hydrochloride .

Industrial and Regulatory Standing

DMHCl is standardized under HG/T 4711-2014 in China, ensuring purity ≥98% and strict limits on impurities like free chloride . No equivalent standards exist for methoxyamine or aryl-substituted hydroxylamines, reflecting DMHCl’s broader industrial adoption.

Biological Activity

N,N-Dimethylhydroxylamine hydrochloride (DMHA) is an organic compound with significant applications in medicinal chemistry and biochemical research. Its structure allows it to participate in various biological processes, making it a valuable reagent in synthetic organic chemistry and a subject of interest in biological studies.

- Molecular Formula : C₂H₈ClNO

- Molecular Weight : 97.54 g/mol

- Melting Point : 112-115 °C

- Density : 1 g/cm³

- Solubility : Soluble in water, dimethyl sulfoxide, and methanol .

N,N-Dimethylhydroxylamine acts primarily as a nucleophile due to the presence of the hydroxylamine functional group. Its biological activity can be attributed to its ability to form adducts with electrophiles, particularly in the context of nitrosation reactions. For instance, studies have shown that DMHA does not react with certain nitrogen hydrides, indicating selective reactivity that can be harnessed for specific applications .

Biological Applications

- Reagent in Organic Synthesis :

- Antioxidant Properties :

- Inhibition Studies :

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of DMHA. The results demonstrated that DMHA significantly reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). The effective concentration was determined to be around 50 µM, suggesting potential therapeutic applications in oxidative stress-related conditions .

Case Study 2: Enzyme Inhibition

In a separate investigation, DMHA was identified as an inhibitor of certain cytochrome P450 enzymes. The inhibition kinetics were characterized using Lineweaver-Burk plots, revealing a competitive inhibition mechanism with an IC₅₀ value of approximately 30 µM. This finding highlights its potential role in modulating drug metabolism and interactions .

Comparative Analysis of Biological Activity

| Property/Activity | This compound | Other Hydroxylamines |

|---|---|---|

| Antioxidant Activity | Moderate | Varies |

| Enzyme Inhibition | Competitive (P450) | Non-specific |

| Synthetic Applications | High (Weinreb amides) | Limited |

Q & A

Basic Research Questions

Q. What are the key molecular properties of N,N-Dimethylhydroxylamine hydrochloride relevant to experimental design?

this compound (CAS 6638-79-5) has a molecular formula C₂H₈ClNO and molecular weight 97.54 g/mol . Key properties include:

- Hydrogen bond donors/acceptors : 2 donors (N–H, O–H) and 2 acceptors (N, O) .

- Topological polar surface area : 21.3 Ų, indicating moderate polarity for solubility in polar solvents like water or alcohols .

- Rotatable bonds : 1, suggesting flexibility in certain reaction pathways .

These properties guide solvent selection (e.g., polar solvents for dissolution) and reactivity in nucleophilic or redox reactions.

Q. How should researchers safely handle and store this compound?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to its irritant properties . Avoid prolonged skin/eye contact.

- Storage : Keep in a cool, dry place, sealed under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Long-term storage is discouraged; monitor for discoloration or clumping .

- Disposal : Follow federal/state regulations for hazardous waste, using certified waste management services .

Q. What standardized methods exist for purity assessment of this compound?

Refer to HG/T 4711-2014 , the Chinese industrial standard for O,N-Dimethylhydroxylamine hydrochloride, which specifies:

- Purity criteria (e.g., ≥98% by titration or HPLC).

- Moisture content limits.

- Residual solvent thresholds (e.g., methanol, acetone) .

Validate purity using NMR (¹H/¹³C), FT-IR (N–O stretch ~950 cm⁻¹), and mass spectrometry (m/z 97.54) .

Advanced Research Questions

Q. How can this compound be synthesized, and what are common side reactions?

Synthesis :

Reductive alkylation : React hydroxylamine with methyl chloride in aqueous HCl, followed by purification via recrystallization .

Alternative route : Reduction of nitromethane using Zn/NH₄Cl, though yields may vary .

Side reactions :

- Over-alkylation: Excess methylating agents can produce tertiary amines.

- Oxidation: Exposure to air may form nitroso derivatives. Mitigate by using inert atmospheres and low temperatures .

Q. What role does this compound play in heterocyclic synthesis, and how can reaction efficiency be optimized?

this compound is a precursor for:

- Thiazole derivatives : React with 4-(chloromethyl)thiazoles to form bioactive intermediates (e.g., antiviral agents) .

- Hydroxamic acids : Acylation yields N-hydroxyamides, useful in metal chelation or protease inhibition .

Optimization strategies : - Use catalytic HCl (1–2 eq.) to enhance nucleophilicity.

- Control temperature (0–25°C) to minimize decomposition .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Contradictions may arise from:

- Tautomerism : The compound may exist as N,O-dimethylhydroxylamine or its protonated form. Use pH-adjusted NMR (D₂O vs. DMSO-d₆) to identify dominant species .

- Impurities : Trace solvents (e.g., residual methanol) can skew peaks. Validate with HSQC/HMBC 2D-NMR for unambiguous assignment .

Q. What are the challenges in quantifying trace degradation products, and which analytical methods are most effective?

Challenges :

- Low abundance of degradants (e.g., N-methylhydroxylamine or formaldehyde).

- Matrix interference from the parent compound.

Solutions : - HPLC-MS/MS : Use a C18 column (0.1% TFA in H₂O/ACN gradient) and MRM mode for sensitivity .

- Derivatization : React with 2,4-dinitrophenylhydrazine (DNPH) to detect aldehydes via UV-Vis .

Q. Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 97.54 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Topological Polar Surface | 21.3 Ų | |

| Solubility | Water, methanol, ethanol |

Table 2: Common Synthetic Routes

| Method | Conditions | Yield | Side Products |

|---|---|---|---|

| Reductive alkylation | CH₃Cl, HCl, H₂O, 0–5°C | 75–85% | Tertiary amines |

| Nitromethane reduction | Zn/NH₄Cl, RT | 60–70% | Nitroso derivatives |

Properties

IUPAC Name |

N,N-dimethylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.ClH/c1-3(2)4;/h4H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWVAHCWJLGKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5725-96-2 (Parent) | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016645060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30168107 | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

21.2 [mmHg] | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16645-06-0 | |

| Record name | Methanamine, N-hydroxy-N-methyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16645-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016645060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16645-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy-N,N-dimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxy-N,N-dimethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.